molecular formula C12H11ClN2O2 B14146380 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate CAS No. 62031-02-1

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate

Cat. No.: B14146380
CAS No.: 62031-02-1
M. Wt: 250.68 g/mol
InChI Key: NJGGDFRMOZTZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoic acid or its derivatives. One common method involves the esterification of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The presence of the 2-chlorobenzoate group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-yl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.

    1,3-Dimethyl-1H-pyrazol-5-yl 2-fluorobenzoate: The fluorine atom can impart different electronic properties compared to chlorine.

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

62031-02-1

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl) 2-chlorobenzoate

InChI

InChI=1S/C12H11ClN2O2/c1-8-7-11(15(2)14-8)17-12(16)9-5-3-4-6-10(9)13/h3-7H,1-2H3

InChI Key

NJGGDFRMOZTZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.